(4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
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Description
(4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, also known as MPPM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MPPM is a synthetic molecule that belongs to the pyrrolopyridine family and has a molecular weight of 297.33 g/mol.
Scientific Research Applications
Recovery of Noble Metal Ions
This compound has been used in the recovery of noble metal ions such as Au(III), Ag(I), Pd(II), and Pt(II) from aqueous solutions . The process involves two different separation methods: dynamic (classic solvent extraction) and static (polymer membranes) .
Solvent Extraction
The compound has shown excellent results in solvent extraction, with the recovery rate of all studied noble metal ions being over 99% .
Polymer Membrane Separation
In the context of polymer membrane separation, the compound has shown varying degrees of efficiency. The percentage of metal ions removal from the solutions decreased in the following order: Ag(I) (94.89%) > Au(III) (63.46%) > Pt(II) (38.99%) > Pd(II) (23.82%) .
Desorption Processes
The compound has also been used in desorption processes, with the highest percentage of recovery observed for gold and silver ions (over 96%) after 48 hours .
Medicinal Applications
While not directly related to “6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine”, it’s worth noting that pyrazolopyridines, a class of compounds that this molecule belongs to, have been incorporated into FDA-approved drugs . These drugs include cartazolate, tracazolate, and etazolate .
Spectroscopic Properties
Again, while not directly related to the compound , it’s interesting to note that curcumin, which shares a similar methoxybenzoyl group, has been widely explored in terms of spectroscopic properties . It shows maximum absorption in the 408–430 nm range in different organic solvents .
properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-6-4-11(5-7-13)15(18)17-9-12-3-2-8-16-14(12)10-17/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFWEAVWAHZFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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